molecular formula C11H14BClFNO2 B581091 2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1256359-04-2

2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No. B581091
M. Wt: 257.496
InChI Key: DPLIDNDATZAKKG-UHFFFAOYSA-N
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Description

“2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a chemical compound with the empirical formula C11H15BClFNO2 . It is related to 2-Fluoro-5-pyridineboronic acid pinacol ester and 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string CC1(C)OB(OC1(C)C)c2ccnc(Cl)c2 . This indicates that the compound contains a pyridine ring with chlorine and fluorine substituents, and a boron atom within a dioxaborolane ring .


Physical And Chemical Properties Analysis

This compound is a solid . Its molecular weight is 239.51 , and its CAS Number is 458532-84-8 .

Scientific Research Applications

Synthesis and Crystal Structure Analysis

  • Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and similar compounds are synthesized through multi-step substitution reactions. Their structures are confirmed using spectroscopy and X-ray diffraction. These compounds, including those with pyridine rings, are further analyzed using density functional theory (DFT), revealing their molecular structures, electrostatic potentials, and frontier molecular orbitals (P.-Y. Huang et al., 2021).

Crystallography and Conformational Studies

  • The first reported structure of a pyridin-2-ylboron derivative shows structural differences in the orientation of the dioxaborolane ring with respect to the pyridine ring. Despite these differences, the compounds exhibit variations in chemical reactivity and stability, as confirmed by ab initio calculations (J. Sopková-de Oliveira Santos et al., 2003).

Applications in Battery Technology

  • Boron-based compounds are used as anion acceptors in organic liquid electrolyte-based fluoride shuttle batteries (FSBs). The acidity strength of borates like DiOB-Py affects the electrochemical compatibility and performance of BiF3 in these batteries (A. C. Kucuk & T. Abe, 2020).

Polymer Synthesis and Properties

  • Polymers containing isoDPP units in the main chain are synthesized via palladium-catalyzed polycondensation. These polymers, deeply colored, exhibit solubility in common organic solvents and are characterized using various analytical methods (Irina Welterlich et al., 2012).

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral - Eye Irrit. 2, indicating that it is toxic if swallowed and causes serious eye irritation . The safety precautions include avoiding swallowing the compound and preventing it from coming into contact with the eyes .

properties

IUPAC Name

2-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BClFNO2/c1-10(2)11(3,4)17-12(16-10)7-6-15-9(13)5-8(7)14/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPLIDNDATZAKKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681944
Record name 2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

CAS RN

1256359-04-2
Record name 2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256359-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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